molecular formula C18H16N6 B258185 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetraazole

1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetraazole

カタログ番号 B258185
分子量: 316.4 g/mol
InChIキー: DDAFGCDPVBHUSV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2) and has shown promising results in preclinical studies as a potential anti-inflammatory and analgesic drug.

作用機序

1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazole inhibits the enzyme 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetraazole by binding to its active site. This prevents the conversion of arachidonic acid to prostaglandins, which are responsible for inflammation and pain. The inhibition of 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetraazole by 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazole is selective, meaning that it does not affect the activity of COX-1, which is responsible for the production of prostaglandins that protect the stomach lining and maintain renal function.
Biochemical and Physiological Effects:
The inhibition of 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetraazole by 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazole leads to a reduction in inflammation and pain. The compound has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. In addition, 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazole has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.

実験室実験の利点と制限

One of the advantages of 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazole is its selectivity for 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetraazole, which reduces the risk of side effects such as gastrointestinal bleeding and renal dysfunction. The compound also has a favorable safety profile, making it suitable for further development as a potential anti-inflammatory and analgesic drug. However, one of the limitations of 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazole is its low solubility in water, which may limit its bioavailability and efficacy.

将来の方向性

For research could include:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Development of novel formulations to improve the solubility and bioavailability of the compound.
3. Further preclinical studies to investigate the efficacy and safety of the compound in different animal models of inflammation and pain.
4. Clinical trials to evaluate the efficacy and safety of the compound in humans.
5. Investigation of the potential of 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazole as a potential treatment for other inflammatory disorders, such as asthma and inflammatory bowel disease.
Conclusion:
In conclusion, 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazole is a promising compound that has shown significant anti-inflammatory and analgesic effects in preclinical studies. The compound inhibits the enzyme 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetraazole selectively, reducing the risk of side effects such as gastrointestinal bleeding and renal dysfunction. Future research could focus on optimizing the synthesis method, developing novel formulations, and investigating the efficacy and safety of the compound in different animal models and clinical trials.

合成法

The synthesis of 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazole involves the reaction of 4-methylphenylhydrazine and 5-methyl-1-phenyl-1H-pyrazol-4-carboxylic acid with sodium azide in the presence of a catalyst. The reaction yields 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazole in high purity. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for large-scale production.

科学的研究の応用

1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazole has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the enzyme 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetraazole, which is responsible for the production of prostaglandins, a group of signaling molecules that cause inflammation and pain. In preclinical studies, 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazole has demonstrated significant anti-inflammatory and analgesic effects in animal models of arthritis, neuropathic pain, and inflammation.

特性

製品名

1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetraazole

分子式

C18H16N6

分子量

316.4 g/mol

IUPAC名

1-(4-methylphenyl)-5-(5-methyl-1-phenylpyrazol-4-yl)tetrazole

InChI

InChI=1S/C18H16N6/c1-13-8-10-16(11-9-13)24-18(20-21-22-24)17-12-19-23(14(17)2)15-6-4-3-5-7-15/h3-12H,1-2H3

InChIキー

DDAFGCDPVBHUSV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C3=C(N(N=C3)C4=CC=CC=C4)C

正規SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C3=C(N(N=C3)C4=CC=CC=C4)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。